molecular formula C17H21N3O B4285981 N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4285981
M. Wt: 283.37 g/mol
InChI Key: FQFGBXAFQKMFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea typically involves the reaction of 4-isopropylaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final urea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism by which N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea: Similar structure with a methyl group instead of an isopropyl group.

    N-(4-chlorophenyl)-N’-[1-(2-pyridinyl)ethyl]urea: Contains a chlorine atom instead of an isopropyl group.

    N-(4-isopropylphenyl)-N’-[1-(2-thiazolyl)ethyl]urea: Features a thiazole ring instead of a pyridine ring.

Uniqueness

N-(4-isopropylphenyl)-N’-[1-(2-pyridinyl)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12(2)14-7-9-15(10-8-14)20-17(21)19-13(3)16-6-4-5-11-18-16/h4-13H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFGBXAFQKMFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-ISOPROPYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.